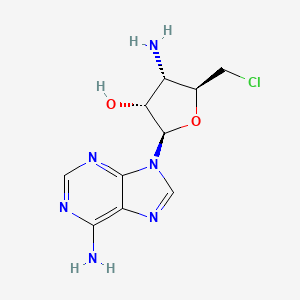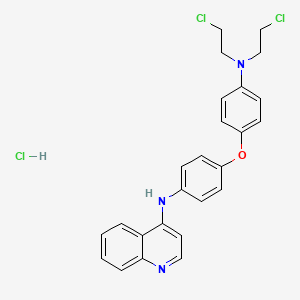
N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)phenyl)-4-quinolinamine monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)phenyl)-4-quinolinamine monohydrochloride is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a quinoline ring, a bis(2-chloroethyl)amino group, and a phenoxyphenyl moiety, making it a versatile molecule for various chemical reactions and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)phenyl)-4-quinolinamine monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the quinoline ring: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the bis(2-chloroethyl)amino group: This step involves the reaction of the intermediate with 2-chloroethylamine hydrochloride under basic conditions.
Coupling with phenoxyphenyl moiety: The final step involves the coupling of the quinoline derivative with a phenoxyphenyl compound using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)phenyl)-4-quinolinamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Thiolated or aminated derivatives.
科学研究应用
N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)phenyl)-4-quinolinamine monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a DNA intercalator and its effects on cellular processes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The compound exerts its effects primarily through the inhibition of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include HDAC1, HDAC2, and HDAC3, and the pathways involved are related to the regulation of histone acetylation and gene expression .
相似化合物的比较
Similar Compounds
N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide: Another HDAC inhibitor with similar anticancer properties.
N-(2-Amino-4-fluorophenyl)-4-(bis(2-chloroethyl)amino)benzamide: A fluorinated derivative with enhanced selectivity for HDAC3.
Uniqueness
N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)phenyl)-4-quinolinamine monohydrochloride is unique due to its combination of a quinoline ring and a bis(2-chloroethyl)amino group, which provides a distinct mechanism of action and a broad spectrum of biological activities. Its ability to inhibit multiple HDAC isoforms and induce apoptosis in cancer cells makes it a promising candidate for further research and development in medicinal chemistry.
属性
CAS 编号 |
133041-53-9 |
|---|---|
分子式 |
C25H24Cl3N3O |
分子量 |
488.8 g/mol |
IUPAC 名称 |
N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]quinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C25H23Cl2N3O.ClH/c26-14-17-30(18-15-27)20-7-11-22(12-8-20)31-21-9-5-19(6-10-21)29-25-13-16-28-24-4-2-1-3-23(24)25;/h1-13,16H,14-15,17-18H2,(H,28,29);1H |
InChI 键 |
JBJWKXHXEYITOW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)OC4=CC=C(C=C4)N(CCCl)CCCl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


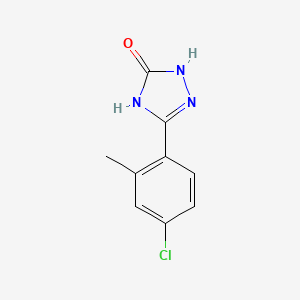
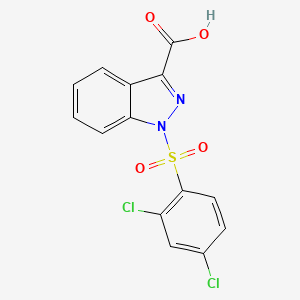
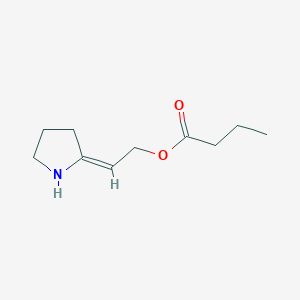
![2-[(2-Chloro-5-methoxyphenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12902377.png)
![4-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline](/img/structure/B12902387.png)

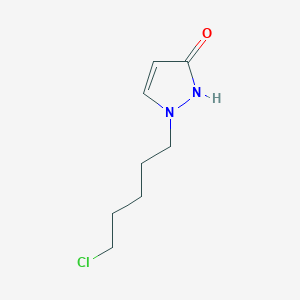
![4-Hydroxy-2,5-dimethyl-4-[(1H-1,2,4-triazol-1-yl)methyl]hexan-3-one](/img/structure/B12902411.png)
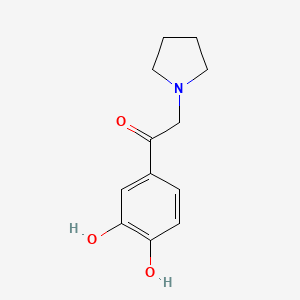
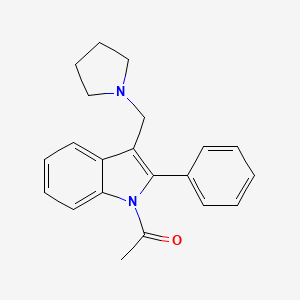
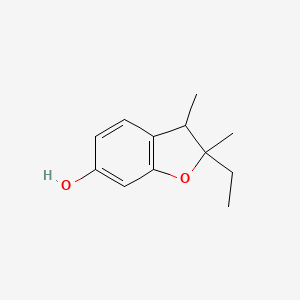
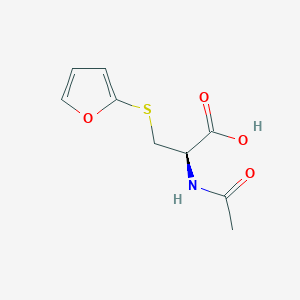
![2-(6-Chloro-7-methylimidazo[1,2-b]pyridazin-2-yl)acetic acid](/img/structure/B12902427.png)
